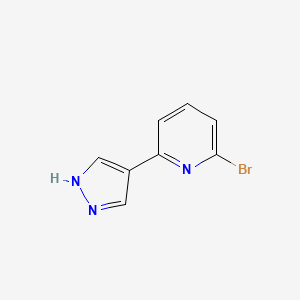

2-bromo-6-(1H-pyrazol-4-yl)pyridine

Beschreibung

2-Bromo-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 2-position and a pyrazole ring at the 6-position. This structure combines the electron-withdrawing properties of bromine with the hydrogen-bonding capabilities of pyrazole, making it a versatile intermediate in medicinal chemistry and materials science. Its applications include serving as a scaffold for drug development, particularly in kinase inhibitors and anticancer agents, where the bromine atom facilitates further functionalization via cross-coupling reactions.

Eigenschaften

Molekularformel |

C8H6BrN3 |

|---|---|

Molekulargewicht |

224.06 g/mol |

IUPAC-Name |

2-bromo-6-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11) |

InChI-Schlüssel |

CNFRDGLBZLXPNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1)Br)C2=CNN=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-(1H-pyrazol-4-yl)pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions, making it an essential intermediate in organic synthesis .

Biological Activities

Research indicates that this compound exhibits significant biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. The mechanism is believed to involve interference with bacterial cell wall synthesis .

Anticancer Potential

The compound has shown promise in preliminary assays for anticancer activity. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition of growth, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In vitro studies assessed the cytotoxicity of the compound against cancer cell lines. The results demonstrated that treatment with varying concentrations led to reduced viability in cancer cells, indicating its potential role as an anticancer therapeutic .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Extended Heterocyclic Systems

2-Bromo-6-(Imidazole-Triazolyl-Diphenyl)Pyridine Derivatives ()

A series of derivatives, such as 7b (2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine), were synthesized and tested for anticancer activity . Key comparisons include:

- Structural Features : These compounds incorporate imidazole and triazole rings alongside diphenyl groups, increasing molecular complexity and steric bulk compared to the simpler pyrazole-substituted target compound.

- Biological Activity: Compound 7b exhibited potent activity against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) cell lines, with IC₅₀ values comparable to doxorubicin . Molecular docking studies suggested that the imidazole-triazolyl moiety enhances binding affinity to target proteins through π-π stacking and hydrogen bonding .

4-(4-Bromophenylhydrazono)-1-(5-Bromopyrimidin-2-yl)-3-Methyl-2-Pyrazolin-5-One ()

This pyrimidine-pyrazole hybrid features bromophenyl and pyrimidine groups, differing from the pyridine core of the target compound .

- Structural Features :

Data Table: Comparative Overview

Key Findings

Structural Complexity vs. Activity :

- The imidazole-triazolyl derivatives (e.g., 7b ) demonstrate enhanced anticancer activity due to bulky substituents and heterocyclic diversity, which improve target engagement . In contrast, the simpler pyrazole-substituted pyridine may require further derivatization to achieve comparable potency.

- The pyrimidine-pyrazole hybrid () highlights the role of hydrogen bonding in modulating physicochemical properties, suggesting that the target compound’s pyrazole group could similarly influence solubility and bioavailability .

Synthetic Accessibility :

- The target compound’s straightforward synthesis (e.g., via Suzuki-Miyaura coupling) offers advantages over the multi-step routes required for imidazole-triazolyl derivatives .

- ’s condensation-based synthesis provides a template for generating pyrazole hybrids but lacks the functionalizability of brominated pyridines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-6-(1H-pyrazol-4-yl)pyridine, and how can its purity be validated?

- Methodology :

- Synthesis : Bromination of pyridine derivatives followed by coupling with pyrazole moieties is a standard approach. For example, bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C) can introduce the bromine substituent. Cyclization with 2-amino-5-methylpyridine or similar precursors may yield the target compound .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates.

- Validation : Purity is confirmed via HPLC (>98% purity threshold) and melting point analysis. NMR (¹H/¹³C) and FT-IR spectra are used to verify structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole NH at δ 12.5–13.5 ppm) and quaternary carbons. Coupling constants (e.g., J = 2.0 Hz for pyridine protons) confirm substitution patterns .

- FT-IR : Detects functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 238.99) .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C .

- Buchwald-Hartwig Amination : React with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

- Methodology :

- 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments. For example, HMBC correlations between pyrazole NH and pyridine C-2/C-6 confirm regiochemistry .

- X-ray Crystallography : Resolve steric clashes or tautomerism (e.g., pyrazole/pyridinium forms) by analyzing bond lengths and angles. Refinement software like SHELXL97 ensures accuracy .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodology :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos vs. SPhos) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to minimize side reactions.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) prevents decomposition of heat-sensitive intermediates .

Q. How can computational methods (e.g., DFT) predict reactivity in novel derivatives?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). Predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on pyridine and pyrazole moieties for binding affinity .

Q. What challenges arise in crystallographic analysis of halogenated pyridine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.